molecular formula C9H11N3O2S B2992171 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole CAS No. 356062-93-6

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole

Cat. No.: B2992171
CAS No.: 356062-93-6
M. Wt: 225.27
InChI Key: JTAWLKKWAHXULG-UHFFFAOYSA-N
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Description

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol It is a derivative of benzothiazole, characterized by the presence of hydrazino and dimethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole typically involves the reaction of 5,6-dimethoxy-2-mercaptobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-6-methoxy-1,3-benzothiazole
  • 2-Hydrazino-5-methyl-1,3-benzothiazole
  • 2-Hydrazino-1,3-benzothiazole

Uniqueness

2-Hydrazino-5,6-dimethoxy-1,3-benzothiazole is unique due to the presence of both hydrazino and dimethoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

(5,6-dimethoxy-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-13-6-3-5-8(4-7(6)14-2)15-9(11-5)12-10/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAWLKKWAHXULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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